molecular formula C15H10O2 B1295165 9H-Fluoren-9-ylideneacetic acid CAS No. 4425-73-4

9H-Fluoren-9-ylideneacetic acid

Cat. No. B1295165
CAS RN: 4425-73-4
M. Wt: 222.24 g/mol
InChI Key: TUWTVRGEVPWFIX-UHFFFAOYSA-N
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Description

9H-Fluoren-9-ylideneacetic acid (FYA) is a chemical compound that belongs to the fluorene family, which is known for its luminescent properties and potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. The fluorene derivatives, including FYA, are of significant interest due to their good development prospects and practical value in materials science .

Synthesis Analysis

The synthesis of FYA and its derivatives has been achieved through various chemical reactions. For instance, 9-(cycloheptatrienylidene)fluorene derivatives were synthesized using Suzuki or Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . Another approach involved the intramolecular hydroarylation of 2-phenylbenzylidenemalonic acids, leading to the formation of fluorene-9-malonic acid and its derivatives under mild conditions . Additionally, 9,9-dimethyl-9H-fluoren-2-ylboronic acid was synthesized starting from fluorene through a series of reactions including bromination, methylation, and a Grignard reaction, which is a testament to the versatility of fluorene chemistry .

Molecular Structure Analysis

The molecular structure of FYA and its derivatives has been characterized using various spectroscopic techniques. For example, the IR, UV, and 1H NMR spectra of 9-hydroxy-fluorene-9-carboxylic acid were determined, and its geometry structure parameters were obtained through optimization with the MNDO method, which showed consistency with X-ray diffraction results of its methyl ester . The molecular clefts derived from 9,9′-spirobi[9H-fluorene] have also been studied, revealing their ability to form enantioselective complexes with pyranosides and dicarboxylic acids due to the presence of hydrogen-bonding sites .

Chemical Reactions Analysis

FYA undergoes various chemical reactions that are essential for its applications in materials science. The electrosynthesis of a novel semiconducting oligo(9-fluorenylideneacetic acid) (OFYA) was achieved by direct anodic oxidation of FYA, indicating the potential for electrochemical polymerization of fluorene derivatives . The acid-triggered "switch on" of fluorescence in 9-(cycloheptatrienylidene)fluorene derivatives demonstrates the responsiveness of these compounds to environmental changes, such as variable acid concentrations .

Physical and Chemical Properties Analysis

The physical and chemical properties of FYA and its derivatives have been extensively studied. OFYA, for example, was found to be soluble in various organic solvents and partially soluble in water, which is advantageous for processing and application in devices. It also exhibited good redox activity, stability, and improved fluorescence quantum yield compared to the monomer, with a maximal emission at 555 nm, categorizing it as a green light-emitter . The binding studies of molecular clefts derived from 9,9′-spirobi[9H-fluorene] with optically active dicarboxylic acids showed high enthalpic driving forces for association processes, which are partially compensated by unfavorable changes in entropy .

Scientific Research Applications

1. Field: Chemistry 9H-Fluoren-9-ylideneacetic acid is a type of carboxylic acid . It has a molecular formula of C15 H10 O2 and a molecular weight of 222.242 .

2. Application It is used as a chemical building block in various chemical reactions . One specific application is in the selective synthesis of both alkylated and alkenylated fluorenes .

3. Methods of Application The protocol for this application was employed for a wide range of substrates, including substituted fluorenes and various alcohols including aliphatic alcohols with a distal double bond . Unfortunately, the specific experimental procedures and technical details are not provided in the source .

properties

IUPAC Name

2-fluoren-9-ylideneacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWTVRGEVPWFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963196
Record name (9H-Fluoren-9-ylidene)acetic acid
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Fluoren-9-ylideneacetic acid

CAS RN

4425-73-4
Record name 2-(9H-Fluoren-9-ylidene)acetic acid
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Record name 9H-Fluoren-9-ylideneacetic acid
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Record name 4425-73-4
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Record name (9H-Fluoren-9-ylidene)acetic acid
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Record name 9H-fluoren-9-ylideneacetic acid
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Synthesis routes and methods

Procedure details

1.85 g (7.39 mmol, 1 eq) of 4 are introduced into 40 mL of EtOH. 14.8 mL (14.78 mmol, 2 eq) of 1 N sodium hydroxide are added and the mixture is stirred for 45 min at 60° C. The reagent dissolves completely while hot. The ethanol is concentrated, the residue is taken up in the water and AcOEt is added. The aqueous phase is acidified to pH 3, then extracted with AcOEt. The organic phase is washed with brine, dried, filtered and concentrated (m=1.62 g, yield=99%).
Name
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9H-Fluoren-9-ylideneacetic acid
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Citations

For This Compound
1
Citations
H Kamekawa, H Senboku, M Tokuda - Electrochimica acta, 1997 - Elsevier
Electrochemical carboxylation of phenyl-substituted vinylic bromides in the presence of atmospheric carbon dioxide using a platinum cathode and a magnesium anode gave the …
Number of citations: 64 www.sciencedirect.com

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